2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)-
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Overview
Description
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- is a complex organic compound that combines the structural features of furanmethanol and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- typically involves the condensation of 2-furanmethanol with 1-methyl-1H-benzimidazole. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process often requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan or benzimidazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The furanmethanol component may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanol: Shares the furanmethanol structure but lacks the benzimidazole moiety.
1-Methyl-1H-benzimidazole: Contains the benzimidazole structure but lacks the furanmethanol component.
Uniqueness
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- is unique due to the combination of furanmethanol and benzimidazole structures, which may confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
88422-54-2 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[5-(1-methylbenzimidazol-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C13H12N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-7,16H,8H2,1H3 |
InChI Key |
BWGSXVWGBUJUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)CO |
Origin of Product |
United States |
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